molecular formula C6H12ClF2NO B1460372 7-(Difluoromethyl)-1,4-oxazepane hydrochloride CAS No. 2059988-56-4

7-(Difluoromethyl)-1,4-oxazepane hydrochloride

Cat. No.: B1460372
CAS No.: 2059988-56-4
M. Wt: 187.61 g/mol
InChI Key: FVVDOSXVUOASIN-UHFFFAOYSA-N
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Description

“7-(Difluoromethyl)-1,4-oxazepane hydrochloride” likely refers to a compound that contains an oxazepane ring, which is a seven-membered ring with one oxygen atom, and a difluoromethyl group attached to the seventh carbon of the ring. The hydrochloride indicates that it’s a salt form of the compound, which is common in pharmaceuticals to improve stability or solubility .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,4-oxazepane ring and the difluoromethyl group. Techniques like NMR spectroscopy and X-ray crystallography could be used to analyze its structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the oxazepane ring and the difluoromethyl group. The difluoromethyl group is known to be a good leaving group, which could make this compound susceptible to nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the difluoromethyl group could increase its lipophilicity, which could influence its absorption and distribution in the body .

Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Chemistry and Synthesis : The oxazepane ring, a seven-membered heterocycle with two heteroatoms in a 1,4-relationship, is pivotal in synthesizing various bioactive molecules. For instance, aryl-annelated [1,4]diazepine and [1,4]oxazepine moieties are essential in numerous psychoactive pharmaceuticals. These structures serve as crucial intermediates in creating pesticidal pyrazolobenzodiazepines and thiazinobenzodiazepines, showcasing their importance in developing new therapeutic agents (Kim et al., 2002).

  • Organocatalysis and Asymmetric Synthesis : The application of organocatalytic asymmetric Mannich reactions to synthesize seven-member cyclic amines containing chiral tetrasubstituted C‒F stereocenters demonstrates the compound's versatility. This synthesis method, using bifunctional Cinchona alkaloid-derived thiourea catalysts, highlights the compound's role in creating structurally complex and stereochemically rich pharmaceutical intermediates (Li et al., 2019).

  • Material Science and Liquid Crystal Synthesis : Compounds containing the oxazepane ring structure have been synthesized and evaluated for their mesomorphic behaviors, indicating their potential application in creating new materials with specific optical properties. For example, heterocyclic liquid crystal compounds containing seven-membered 1,3-oxazepine-4,7-diones exhibit mesophases dependent on the core moiety, suggesting their utility in designing materials with tailored anisotropic properties (Yeap et al., 2012).

Biological and Medicinal Chemistry Applications

  • Antibacterial Activity : Certain derivatives of the oxazepane ring have shown promising antibacterial activity against both gram-positive and gram-negative bacteria. This highlights the potential for developing new antibacterial agents based on the structural optimization of oxazepane derivatives (Abbas et al., 2020).

  • Biodegradable Polymers : The ring-opening polymerization of N-acylated-1,4-oxazepan-7-ones toward poly(ester amide)s presents an innovative approach to synthesizing biodegradable polymers. These polymers are envisioned as alternatives to poly(2-oxazoline)s, with potential applications in biomedicine and environmentally friendly materials science (Wang & Hadjichristidis, 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The study of compounds containing difluoromethyl groups is an active area of research in medicinal chemistry. Future research could explore the potential applications of this compound in various fields, including drug discovery .

Mechanism of Action

Properties

IUPAC Name

7-(difluoromethyl)-1,4-oxazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)5-1-2-9-3-4-10-5;/h5-6,9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVDOSXVUOASIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCOC1C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059988-56-4
Record name 7-(difluoromethyl)-1,4-oxazepane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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